molecular formula C6H5F5O2 B14720250 Ethyl 2,3,4,4,4-pentafluorobut-2-enoate CAS No. 20578-74-9

Ethyl 2,3,4,4,4-pentafluorobut-2-enoate

Cat. No.: B14720250
CAS No.: 20578-74-9
M. Wt: 204.09 g/mol
InChI Key: IWYWFRZTVHUEGY-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,4,4-pentafluorobut-2-enoate is a fluorinated α,β-unsaturated ester with the molecular formula C₆H₅F₅O₂ (calculated molecular weight: 204.09 g/mol). Its structure features a but-2-enoate backbone substituted with five fluorine atoms at positions 2, 3, and 4 (with three fluorines clustered at position 4). This compound is hypothesized to exhibit unique reactivity due to the electron-withdrawing effects of the fluorine atoms, which polarize the double bond and enhance electrophilicity.

Properties

CAS No.

20578-74-9

Molecular Formula

C6H5F5O2

Molecular Weight

204.09 g/mol

IUPAC Name

ethyl 2,3,4,4,4-pentafluorobut-2-enoate

InChI

InChI=1S/C6H5F5O2/c1-2-13-5(12)3(7)4(8)6(9,10)11/h2H2,1H3

InChI Key

IWYWFRZTVHUEGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with pentafluoropropene under basic conditions. The reaction typically proceeds as follows:

  • Ethyl acetoacetate is deprotonated using a strong base such as sodium hydride or potassium tert-butoxide.
  • The resulting enolate reacts with pentafluoropropene to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

    Reduction: Ethyl 2,3,4,4,4-pentafluorobutan-2-ol.

    Oxidation: Ethyl 2,3,4,4,4-pentafluorobutanoate or corresponding carboxylic acids.

Scientific Research Applications

Chemistry: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for developing new materials and pharmaceuticals.

Biology and Medicine: In biological research, this compound is explored for its potential as a fluorinated probe in imaging studies. Its fluorine atoms can enhance the contrast in imaging techniques such as magnetic resonance imaging (MRI).

Industry: In the industrial sector, this compound is used in the synthesis of specialty polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of ethyl 2,3,4,4,4-pentafluorobut-2-enoate involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity through these interactions.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Esters

Structural and Molecular Comparisons

The table below highlights key structural differences between Ethyl 2,3,4,4,4-pentafluorobut-2-enoate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Count Key Structural Features
This compound Not provided C₆H₅F₅O₂ 204.09 (calculated) 5 Fluorines at positions 2, 3, and 4 (three at C4)
Ethyl (2E)-4,4-difluorobut-2-enoate 37746-82-0 C₆H₈F₂O₂ 150.13 2 Fluorines at position 4; trans-configuration
Ethyl 4,4,4-trifluoro-trans-2-butenoate 25597-16-4 C₆H₇F₃O₂ 168.11 3 Three fluorines at C4; trans-double bond
Ethyl 4,4,5,5,5-pentafluoropent-2-enoate 515 () C₇H₇F₅O₂ 218.12 5 Fluorines at C4 and C5; longer carbon chain

Key Findings from Comparative Analysis

Fluorination Degree and Electronic Effects
  • Higher Fluorination: this compound’s five fluorine atoms create a stronger electron-deficient double bond compared to difluoro (e.g., Ethyl 4,4-difluorobut-2-enoate) or trifluoro (e.g., Ethyl 4,4,4-trifluorocrotonate) analogs. This likely increases its susceptibility to nucleophilic attack, such as Michael additions or Diels-Alder reactions .
  • Positional Effects: The clustering of three fluorines at C4 may sterically hinder reactions at the β-carbon, distinguishing it from Ethyl 4,4,5,5,5-pentafluoropent-2-enoate, where fluorines are distributed across a longer chain .
Physical Properties
  • Boiling Point and Polarity: Higher fluorine content typically reduces boiling points due to increased volatility. For example, Ethyl 4,4-difluorobut-2-enoate (150.13 g/mol) is reported as an oil , while Ethyl 4,4,4-trifluorocrotonate (168.11 g/mol) may exhibit similar liquid-state behavior.

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